

Zorifertinib administration first-line EGFR mutant NSCLC CNS metastases

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Compound Focus: Zorifertinib

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Clinical Application Notes

Zorifertinib (AZD3759) is a novel EGFR tyrosine kinase inhibitor (TKI) specifically engineered for high **blood-brain barrier (BBB) penetration** by avoiding efflux transport proteins like P-glycoprotein and breast cancer resistance protein, achieving nearly complete BBB penetration [1] [2] [3].

Indication and Regulatory Status

- **Approved Indication:** First-line treatment for adults with locally advanced or metastatic **NSCLC harboring EGFR exon 19 deletion or exon 21 L858R mutations** and **central nervous system (CNS) metastases** [3].
- **Regulatory Approval:** Approved by China's National Medical Products Administration (NMPA) in November 2024 [3].

Efficacy Data from the EVEREST Trial

The phase 3 EVEREST trial established **zorifertinib's** superiority over first-generation EGFR-TKIs (gefitinib or erlotinib) in patients with EGFR-mutant NSCLC and CNS metastases [4].

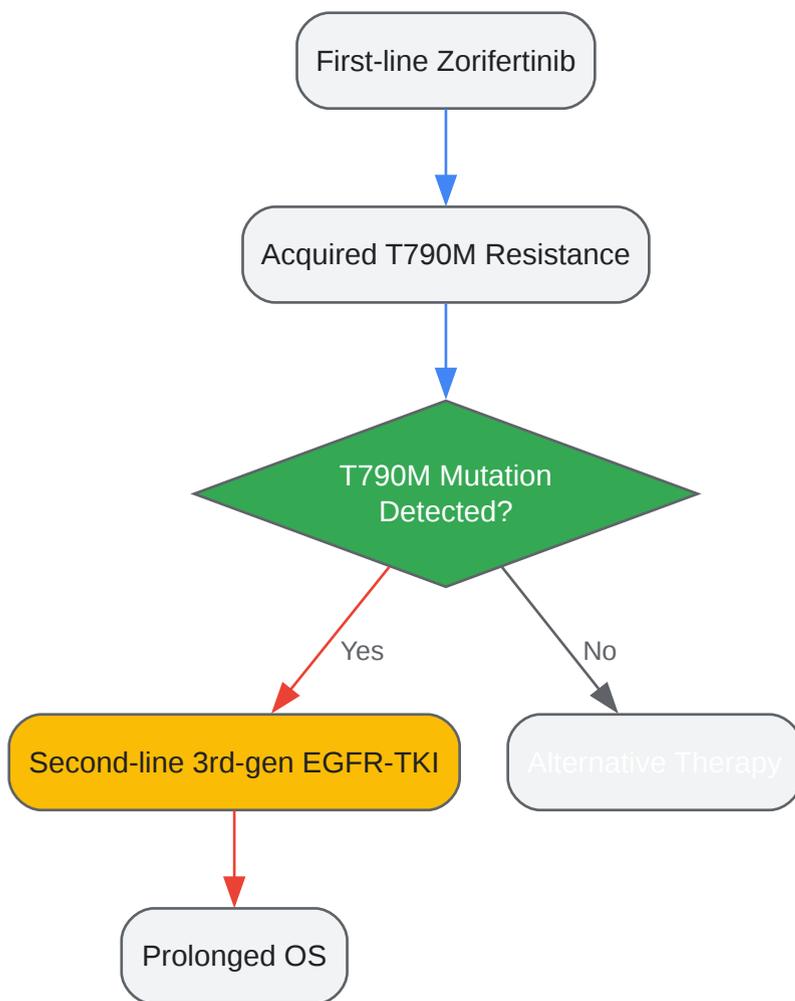
Table 1: Key Efficacy Outcomes from the EVEREST Phase 3 Trial

Endpoint	Zorifertinib	Control (Gefitinib/Erlotinib)	Hazard Ratio (HR)	P-value
Median Progression-Free Survival (PFS)	9.6 months	6.9 months	0.719 (95% CI: 0.580-0.893)	0.0024 [4]
Intracranial PFS (BICR per mRECIST1.1)	17.9 months [3]	Not Reported	0.467 (95% CI: 0.352-0.619)	0.0018 [4]
Overall Survival (OS) in T790M+ subsequent 3rd-gen TKI	37.3 months (estimated)	31.8 months (estimated)	0.833 (95% CI: 0.524-1.283)	Immature Data [4]
Intracranial Objective Response Rate (ORR)	75.0% [2]	Not Reported	-	-

The trial demonstrated consistent PFS benefit across key subgroups, including patients with **EGFR L858R mutations** and those with **more than 3 CNS lesions** [4] [3].

Mechanism and Treatment Sequencing

Zorifertinib inhibits EGFR sensitizing mutations (exon 19Del, L858R). A key advantage is that the main acquired resistance mechanism is the **EGFR T790M** mutation, allowing for effective sequential therapy with third-generation EGFR-TKIs like osimertinib or aumolertinib [1]. This sequence offers a promising strategy to prolong overall survival [4] [1].



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*Diagram 1: Sequential Treatment Logic for Prolonged Survival. A key rationale for the first-line use of **zorifertinib** is that disease progression is often driven by the acquired EGFR T790M mutation, which is subsequently treatable with third-generation EGFR-TKIs, creating a strategy to extend overall survival [1].*

Detailed Administration Protocol

Dosing and Schedule

- **Recommended Dosage:** 200 mg taken orally twice daily [3].
- **Dosage Form:** Hydrochloride tablets [3].
- **Administration:** Can be taken with or without food [2].

Dose Modification Guidelines

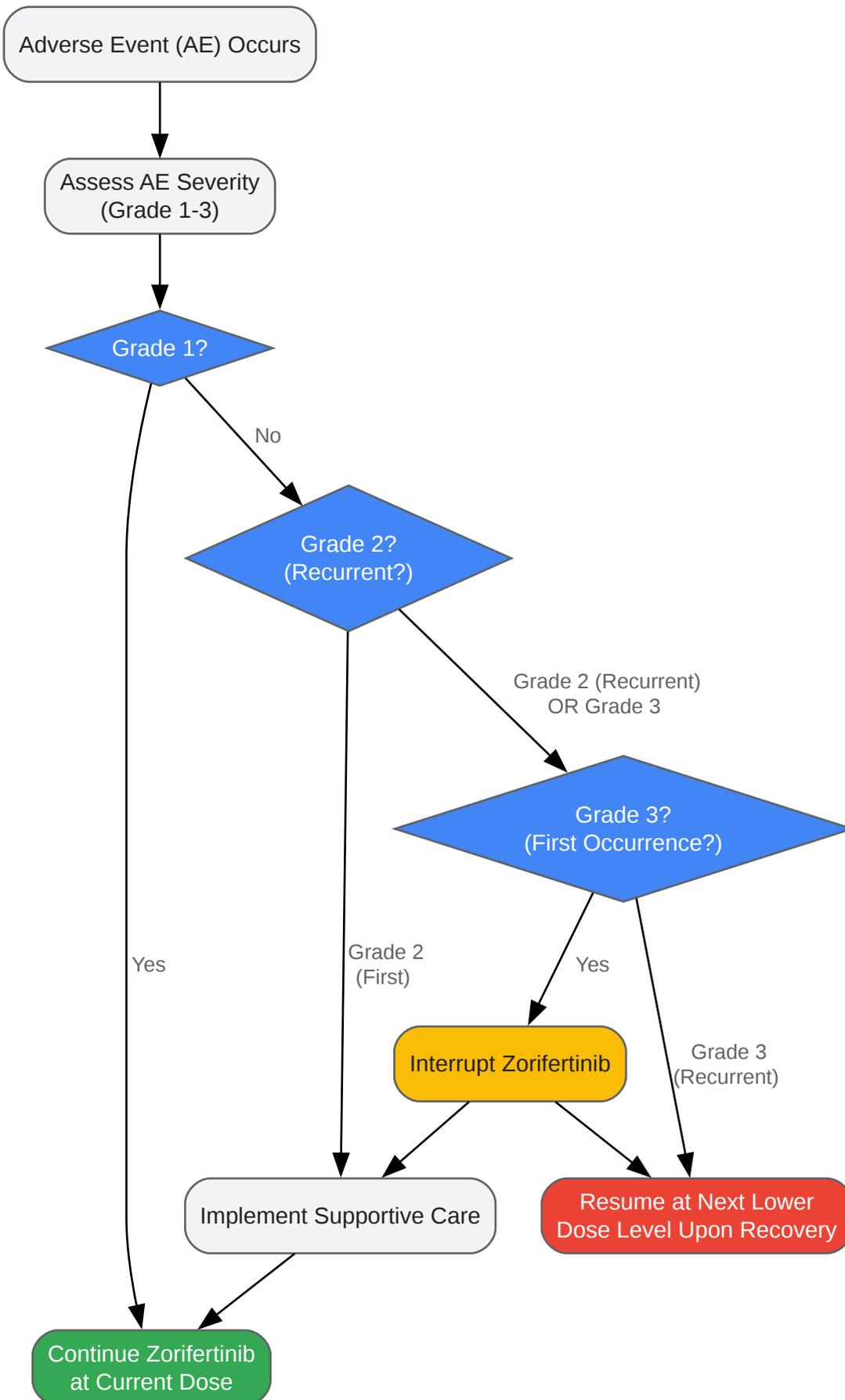
Dose reductions are implemented to manage adverse events while maintaining treatment efficacy [1] [2].

Table 2: Dose Modification Scheme for Adverse Events

Dose Level	Recommended Dose	Guidance and Evidence
Starting Dose	250 mg - 300 mg twice daily	Higher doses used in early trials [1] [2].
First Reduction	200 mg twice daily	For recurrent Grade 2 or first occurrence of Grade 3 AEs [1] [2].
Second Reduction	150 mg twice daily	For recurrent Grade 3 AEs [1].
Third Reduction	100 mg twice daily	Case reports show maintained efficacy at this dose for over 7 years [2].

Toxicity Management Protocol

Management of common AEs involves dose modification and supportive care [1] [2].



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Diagram 2: Adverse Event Management and Dose Modification Workflow. Most AEs are Grade 1-2 and manageable with supportive care and/or dose reduction [1] [2].

Key Considerations for Implementation

- **Patient Selection:** Ideal for **treatment-naive** patients with confirmed EGFR exon 19Del or L858R mutations and CNS metastases, including those with **symptomatic or multiple (>3) brain lesions** [4] [3].
- **Resistance Monitoring:** Conduct **tissue or liquid biopsy** at progression to test for **T790M mutation**, which opens the option for sequential third-generation TKI therapy [1].
- **Long-term Management:** Case reports demonstrate that patients can derive clinical benefit for many years, even at reduced doses, highlighting the importance of proactive and long-term toxicity management [1] [2].

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